molecular formula C24H19N3O6S B11439079 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-nitro

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3-nitro

Cat. No.: B11439079
M. Wt: 477.5 g/mol
InChI Key: OYCVCTYYICGUEN-UHFFFAOYSA-N
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Description

3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 3-NITROBENZOATE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 3-NITROBENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing a versatile method for constructing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 3-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds or interact with biological molecules. For instance, the nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-(4-METHYLBENZENESULFONYL)-1-PHENYL-1H-PYRAZOL-5-YL 3-NITROBENZOATE is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the pyrazole ring and sulfonyl group distinguishes it from simpler nitrobenzoate derivatives, offering additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C24H19N3O6S

Molecular Weight

477.5 g/mol

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-nitrobenzoate

InChI

InChI=1S/C24H19N3O6S/c1-16-11-13-21(14-12-16)34(31,32)22-17(2)25-26(19-8-4-3-5-9-19)23(22)33-24(28)18-7-6-10-20(15-18)27(29)30/h3-15H,1-2H3

InChI Key

OYCVCTYYICGUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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